molecular formula C19H22ClN3O B2933984 3-(3-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one CAS No. 2320578-13-8

3-(3-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

Cat. No.: B2933984
CAS No.: 2320578-13-8
M. Wt: 343.86
InChI Key: UCNNNHZBUTUXIT-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core substituted with a pyrazole ring at the 3-position and a propan-1-one chain linked to a 3-chlorophenyl group. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the chlorophenyl moiety) and hydrogen-bonding capacity (via the pyrazole and ketone functionalities). The compound’s rigid bicyclic framework enhances receptor binding selectivity, making it a candidate for pharmacological studies targeting central nervous system (CNS) or enzyme-linked pathways .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-15-4-1-3-14(11-15)5-8-19(24)23-16-6-7-17(23)13-18(12-16)22-10-2-9-21-22/h1-4,9-11,16-18H,5-8,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNNNHZBUTUXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC(=CC=C3)Cl)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one , commonly referred to in the literature as a derivative of pyrazole, has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring and an azabicyclo framework, which are known to influence its biological activity. The general formula can be represented as follows:

C19H22ClN3O\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_3\text{O}

Structural Representation

Chemical Structure (Placeholder for actual chemical structure image)

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing several pharmacological effects:

1. Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to the target compound have demonstrated efficacy against various cancer cell lines, including lung (A549), colon (HT-29), and liver (SMMC-7721) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of anti-apoptotic proteins .

2. Anti-inflammatory Effects

Research has shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases and pain management .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, showing effectiveness against various bacterial strains. The presence of the chlorophenyl group enhances its interaction with microbial membranes, contributing to its bactericidal effects .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by modulating key signaling molecules such as Bcl-2 family proteins.
  • COX Inhibition : By inhibiting COX enzymes, it reduces prostaglandin synthesis, thereby alleviating pain and inflammation.
  • Membrane Interaction : The hydrophobic nature of the chlorophenyl group allows for better membrane penetration, enhancing its antimicrobial efficacy.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

StudyFindings
Demonstrated anticancer activity in multiple cell lines with apoptosis induction mechanisms identified.
Evaluated anti-inflammatory effects through COX inhibition in vitro with promising results for pain relief applications.
Showed antimicrobial effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic use in infectious diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 3-(3-chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one, highlighting key differences in substituents, molecular properties, and research findings:

Compound Name Aryl Substituent Heterocycle Molecular Formula Molecular Weight Key Findings/Applications Reference
3-(3-Chlorophenyl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (Target) 3-Chlorophenyl Pyrazole C19H21ClN3O 342.85 Potential CNS activity due to rigid bicyclic core; synthetic yield and purity not reported.
3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK63156) 4-Methoxyphenyl 1,2,4-Triazole C19H24N4O2 340.42 Commercially available for research; methoxy group enhances solubility but reduces lipophilicity.
1-((1R,5S)-3-(1H-Pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one 3-Methylthiophen-2-yl Pyrazole C18H23N3OS 329.50 Sulfur-containing aryl group may improve metabolic stability; no activity data available.
8-[4-(Propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane 4-Isopropoxybenzoyl Pyrazole C20H25N3O2 339.40 Isopropoxy group increases steric bulk, potentially affecting receptor binding; synthetic details not disclosed.
1-((1R,5S)-8-Azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propan-1-one 4-Chloro-3-CF3-phenyl None (olefinic) C17H17ClF3NO 343.80 CF3 group enhances electronegativity and bioavailability; evaluated in preclinical models for kinase inhibition.
3-(3,4-Dimethylphenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one 3,4-Dimethylphenyl Methoxy C19H27NO2 301.40 Methyl groups improve lipophilicity; methoxy on bicyclo core may alter pharmacokinetics.

Structural and Functional Insights

Aryl Substituent Effects: The 3-chlorophenyl group in the target compound provides moderate lipophilicity (clogP ~3.2), balancing membrane permeability and aqueous solubility. In contrast, BK63156’s 4-methoxyphenyl (clogP ~2.8) increases polarity, favoring solubility but limiting blood-brain barrier penetration .

Heterocyclic Modifications :

  • Pyrazole (target compound) offers two nitrogen atoms for hydrogen bonding, while 1,2,4-triazole (BK63156) adds a third nitrogen, increasing polarity and metabolic stability .
  • Replacement with thiophene () introduces sulfur, which may improve resistance to oxidative metabolism .

Methoxy substitution on the bicyclo core () alters electron density, possibly affecting interactions with chiral receptors .

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

Methodological Answer:

  • Multi-step synthesis is typically required due to the complex bicyclic core and substituents. Key steps include:
  • Ring formation : Use azabicyclo[3.2.1]octane precursors with appropriate protecting groups.
  • Substituent introduction : Coupling reactions (e.g., nucleophilic substitution or cross-coupling) for the 3-chlorophenyl and pyrazole groups.
    • Optimization strategies:
  • Screen catalysts (e.g., palladium for cross-couplings) and solvents (polar aprotic for SNAr reactions).
  • Monitor reaction progress via TLC or HPLC (≥95% purity threshold recommended) .
  • Employ Design of Experiments (DoE) to assess variables like temperature, stoichiometry, and reaction time .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using ¹H-¹H COSY and NOESY for the bicyclic core.
  • High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) with reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • X-ray Crystallography : Resolve ambiguous stereochemistry if NMR is inconclusive (requires high-quality single crystals) .

Advanced Research Questions

Q. How can wavefunction analysis tools like Multiwfn elucidate the electronic properties of this compound?

Methodological Answer:

  • Electron Density Topology : Use Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points and assess intramolecular interactions .
  • Electrostatic Potential (ESP) Mapping : Visualize electrophilic/nucleophilic regions to predict reactivity or binding sites (e.g., pyrazole nitrogen vs. carbonyl group) .
  • Orbital Composition Analysis : Decompose molecular orbitals to evaluate contributions from substituents (e.g., chlorophenyl’s electron-withdrawing effects) .
  • Example Workflow :
     1. Optimize geometry at DFT/B3LYP/6-31G* level.  
     2. Generate wavefunction file (.wfn).  
     3. Use Multiwfn to calculate ESP, ELF, or LOL [[1]].  

Q. What experimental frameworks are suitable for assessing this compound’s environmental fate and biotic interactions?

Methodological Answer:

  • Environmental Distribution Studies :
  • Compartmental Analysis : Measure partitioning in water, soil, and air using shake-flask methods (logP determination) .
  • Degradation Pathways : Conduct photolysis/hydrolysis experiments under simulated environmental conditions (pH 5–9, UV light) .
    • Ecotoxicology :
  • Tiered Testing : Start with Daphnia magna acute toxicity assays (LC50), then progress to chronic exposure in model ecosystems .
  • Metabolite Identification : Use LC-QTOF-MS to track biotransformation products in microbial cultures .

Q. How can researchers resolve contradictions in observed biological activity data across studies?

Methodological Answer:

  • Standardized Assay Conditions :
  • Control variables like cell line passage number, serum concentration, and incubation time .
  • Use positive controls (e.g., known kinase inhibitors for kinase assays).
    • Data Reconciliation :
  • Apply multivariate statistics (e.g., PCA) to identify outliers or confounding factors .
  • Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are effective for studying metabolic stability and pharmacokinetic properties in vitro?

Methodological Answer:

  • Hepatic Microsome Assays :
  • Incubate compound with liver microsomes (human/rat) and NADPH cofactor.
  • Quantify parent compound depletion via LC-MS/MS over 60 minutes .
    • Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER) .
    • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

Methodological Comparison Table

Research Aspect Recommended Techniques Key Parameters Relevant Evidence
Synthesis Optimization Design of Experiments (DoE)Temperature, catalyst loading, yield
Electronic Properties Multiwfn wavefunction analysisESP, ELF, bond critical points
Environmental Impact Compartmental partitioning assayslogP, hydrolysis half-life
Biological Activity Orthogonal assay validationIC50, Ki, EC50

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